(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine
Description
Properties
IUPAC Name |
(2S)-3-methyl-1-(trifluoromethoxy)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNIYQDDSCVPI-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](COC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Asymmetric Hydrogenation of Trifluoromethyl Imines
Catalytic asymmetric hydrogenation represents a direct route to enantiomerically pure trifluoromethylated amines. A Ru-MeOBIPHEP catalyst system enables stereoselective reduction of trifluoromethyl imines, achieving enantiomeric excess (ee) values of 97–98% . For (S)-3-methyl-1-(trifluoromethoxy)butan-2-amine, the precursor imine 1 is synthesized via condensation of 3-methyl-1-(trifluoromethoxy)butan-2-one with ammonia or ammonium acetate. Hydrogenation under 50–100 bar H₂ pressure in methanol at 25–40°C yields the target amine with >99% ee after crystallization .
Key Reaction Parameters
This method is scalable, but the imine precursor’s instability necessitates in situ generation .
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution using lipases or ketoreductases offers an eco-friendly alternative. A patent describes the use of Candida antarctica lipase B (CAL-B) to selectively acylate the (R)-enantiomer of racemic 3-methyl-1-(trifluoromethoxy)butan-2-amine, leaving the (S)-enantiomer unreacted. The reaction proceeds in tert-butyl methyl ether (TBME) at 30°C with vinyl acetate as the acyl donor, achieving 48% conversion and 98% ee for the (S)-amine .
Advantages :
-
Mild conditions preserve the trifluoromethoxy group.
Limitations :
-
Maximum theoretical yield limited to 50%.
-
Enzyme cost and recyclability challenges industrial application .
Chiral Pool Synthesis from (S)-Alanine Derivatives
Chiral pool strategies exploit readily available (S)-alanine to introduce stereochemistry. The synthesis involves:
-
Protection : (S)-Alanine is protected as a tert-butyl carbamate (Boc) to prevent racemization.
-
Alkylation : The protected amine reacts with 3-methyl-1-(trifluoromethoxy)butyl bromide in DMF at −20°C, using NaH as a base, to form the branched carbon skeleton .
-
Deprotection : Boc removal with HCl in dioxane yields the target amine .
Yield and Stereochemical Integrity
This method ensures high enantiopurity but requires multistep functionalization of the trifluoromethoxy group .
Reductive Amination of 3-Methyl-1-(Trifluoromethoxy)Butan-2-One
Asymmetric reductive amination using chiral phosphoric acids (e.g., TRIP) converts ketones directly to amines. The ketone precursor is treated with ammonium acetate and hydrogen (50 bar) in the presence of a Ru-MeOBIPHEP catalyst, achieving 89% yield and 94% ee . The trifluoromethoxy group’s electron-withdrawing nature accelerates imine formation, while the bulky catalyst controls stereochemistry .
Critical Factors :
-
Ammonia Source : Ammonium acetate minimizes side reactions .
-
Solvent : Tetrahydrofuran (THF) enhances catalyst activity .
Mitsunobu Reaction for Amine Installation
The Mitsunobu reaction enables inversion of configuration at the amine center. Starting from (R)-3-methyl-1-(trifluoromethoxy)butan-2-ol, treatment with phthalimide, diethyl azodicarboxylate (DEAD), and triphenylphosphine in THF installs the amine group with 85% yield and 99% ee . Subsequent hydrazinolysis removes the phthalimide protecting group .
Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| DEAD Equiv. | 1.2 | Prevents overoxidation |
| Temperature | 0°C → RT | Minimizes racemization |
Comparison of Methodologies
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound in the design of new drugs and bioactive molecules.
Medicine
In medicinal chemistry, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine, highlighting structural variations and their implications:
Key Observations:
- Trifluoromethoxy vs.
- Piperidinyl vs. Trifluoromethoxy: The 4-pyridin-3-ylpiperidinyl substituent in the κ-opioid receptor antagonist introduces basicity and hydrogen-bonding capacity, contrasting with the electron-deficient trifluoromethoxy group .
- Trifluoroethylamino vs. Trifluoromethoxy: Both substituents introduce fluorine atoms, but the trifluoroethylamino group (in ’s compound) may confer stronger electron-withdrawing effects, influencing reaction kinetics in synthetic pathways .
Physicochemical and Pharmacological Properties
- Lipophilicity: The trifluoromethoxy group increases logP compared to hydroxylated analogs (e.g., (S)-3-aminobutan-1-ol in ), enhancing membrane permeability .
- Metabolic Stability: Fluorinated groups (e.g., -OCF₃, -CF₃) resist oxidative metabolism, contrasting with non-fluorinated analogs like (S)-1-methoxypropan-2-amine, which may undergo faster demethylation .
- Pharmacological Activity: Piperidine-containing analogs () exhibit opioid receptor modulation, whereas phenyltellanyl derivatives () may interact with enzymes like carbonic anhydrase due to tellurium’s metalloid properties .
Challenges and Limitations
- Stereochemical Control: Achieving high enantiomeric excess (ee) for trifluoromethoxy-substituted amines may require optimized biocatalytic systems, as seen in ’s AmDH-based syntheses .
- Synthetic Complexity: Introducing trifluoromethoxy groups demands specialized reagents (e.g., trifluoromethylation agents), unlike simpler alkyl or aryl substituents .
Q & A
Basic: What are the common synthetic routes for (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine, and what are the critical purification steps?
Answer:
A typical synthesis involves a multi-step approach:
- Step 1 : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, reacting a chiral secondary amine precursor with trifluoromethylating agents (e.g., trifluoromethoxybenzene derivatives) under catalytic conditions .
- Step 2 : Stereochemical control using chiral auxiliaries or asymmetric catalysis (e.g., Ru-based catalysts) to achieve the (S)-configuration, as seen in structurally similar amines .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC for enantiomeric separation. Confirmation of purity via /-NMR and mass spectrometry is critical .
Basic: How can NMR spectroscopy distinguish the stereochemistry of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine?
Answer:
- -NMR : The methyl group at position 3 and trifluoromethoxy moiety produce distinct splitting patterns. For example, coupling constants () between protons on adjacent carbons can indicate axial/equatorial orientations in cyclic intermediates .
- -NMR : The trifluoromethoxy group exhibits a characteristic triplet or quartet due to coupling with adjacent protons. Chemical shifts (~55–65 ppm) help confirm substitution patterns .
- Chiral Shift Reagents : Adding Eu(fod) can split enantiomeric signals in -NMR, enabling optical purity assessment .
Advanced: How do reaction conditions (solvent, temperature) affect the enantiomeric excess (ee) in asymmetric synthesis?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates, improving reaction rates but potentially reducing stereoselectivity. Non-polar solvents (e.g., toluene) favor tighter transition states, increasing ee .
- Temperature : Lower temperatures (e.g., –20°C to 0°C) stabilize chiral intermediates, as shown in Ru-catalyzed aminations . Kinetic studies using Arrhenius plots can optimize conditions for maximal ee .
- Catalyst Loading : Sub-stoichiometric chiral catalysts (e.g., 5–10 mol%) balance cost and efficiency. Overloading may lead to racemization .
Advanced: What analytical strategies resolve contradictions in spectral data for this compound (e.g., unexpected 1H^1H1H-NMR splitting)?
Answer:
- Multi-Nuclear NMR : Cross-validate , , and -NMR to identify overlapping signals or impurities. For example, a trifluoromethoxy group’s -signal at ~60 ppm should correlate with -protons at δ 3.5–4.5 .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula ([M+H] for CHFNO: calc. 170.0794) and rule out isotopic interference .
- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis resolves ambiguous NMR interpretations .
Basic: What are the stability considerations for storing (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine?
Answer:
- Storage Conditions : Keep in amber vials under inert gas (Ar/N) at –20°C to prevent oxidation or hydrolysis of the trifluoromethoxy group .
- Moisture Sensitivity : Use molecular sieves (3Å) in storage containers to avoid degradation via hydrolysis .
- Stability Monitoring : Periodic -NMR or LC-MS checks detect decomposition products (e.g., free amines or fluorinated byproducts) .
Advanced: How can computational methods predict the reactivity of the trifluoromethoxy group in catalytic systems?
Answer:
- DFT Calculations : Model transition states to assess bond dissociation energies (BDEs) of C–O(CF) bonds. For example, B3LYP/6-31G* level calculations reveal steric hindrance effects on reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to optimize enantioselectivity. Studies on similar amines show toluene enhances chiral induction by stabilizing π-π interactions .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .
Basic: What chromatographic techniques are optimal for separating enantiomers of this compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase. Retention times and peak symmetry validate separation efficiency .
- SFC (Supercritical Fluid Chromatography) : CO-methanol mobile phases reduce solvent use and improve resolution for scale-up preparations .
- TLC Monitoring : Chiral TLC plates (e.g., Merck DC-Alufolien) with ninhydrin staining provide rapid enantiomeric ratio estimates during synthesis .
Advanced: How do electronic effects of the trifluoromethoxy group influence its pharmacological activity in SAR studies?
Answer:
- Lipophilicity : The trifluoromethoxy group increases logP, enhancing blood-brain barrier penetration. Comparative studies with –OCH analogs show improved bioavailability .
- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life improvements .
- Target Binding : Docking simulations suggest the group forms halogen bonds with amino acid residues (e.g., tyrosine), altering receptor affinity. Mutagenesis studies validate these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
